A63162

Description

Propriétés

Numéro CAS |

111525-11-2 |

|---|---|

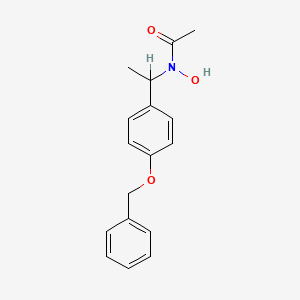

Formule moléculaire |

C17H19NO3 |

Poids moléculaire |

285.34 g/mol |

Nom IUPAC |

N-hydroxy-N-[1-(4-phenylmethoxyphenyl)ethyl]acetamide |

InChI |

InChI=1S/C17H19NO3/c1-13(18(20)14(2)19)16-8-10-17(11-9-16)21-12-15-6-4-3-5-7-15/h3-11,13,20H,12H2,1-2H3 |

Clé InChI |

FSUFUKQWXOFBDQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N(C(=O)C)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

A 63162 A-63162 A63162 N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)-acetamide |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of A-63162

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Selective Inhibition of 5-Lipoxygenase

A-63162, chemically identified as N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)acetamide, is a potent and specific inhibitor of the enzyme 5-lipoxygenase (5-LOX).[1] This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory responses. The primary mechanism of action of A-63162 is the direct inhibition of 5-LOX, thereby blocking the conversion of arachidonic acid into leukotrienes. This targeted inhibition leads to a reduction in the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4), which are key players in the pathophysiology of various inflammatory diseases.

The inhibition of 5-LOX by A-63162 has been demonstrated to suppress cellular processes associated with inflammation. For instance, A-63162 inhibits phytohemagglutinin (PHA)-induced proliferation of equine blood mononuclear cells (BMCs) and calcium ionophore A23187-induced synthesis of LTB4 in these cells.[1] This demonstrates the compound's ability to interfere with inflammatory signaling cascades in immune cells.

Quantitative Data

The inhibitory activity of A-63162 against 5-lipoxygenase has been quantified in cell-based assays. The following table summarizes the available quantitative data.

| Assay Description | Cell Type/System | Inhibitor Concentration | Observed Effect | Reference |

| 5-LOX Activity Assay (Fluorescence-based) | Homogenates of HEK cells expressing 5-LOX | 3 µM | >90% inhibition of 5-LOX activity | [2] |

| p12-LOX Activity Assay | Homogenates of HEK cells expressing p12-LOX | 3 µM | No inhibition observed | [2] |

| 15-LOX1 Activity Assay | Homogenates of HEK cells expressing 15-LOX1 | 3 µM | No inhibition observed | [2] |

| LTB4 Synthesis Inhibition | Equine Blood Mononuclear Cells (BMCs) stimulated with A23187 | Not specified | Inhibition of LTB4 synthesis | [1] |

| Cell Proliferation Inhibition | Equine Blood Mononuclear Cells (BMCs) stimulated with PHA | Not specified | Inhibition of cell proliferation | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the 5-lipoxygenase signaling pathway and a general experimental workflow for assessing the inhibitory activity of A-63162.

Experimental Protocols

Inhibition of 5-Lipoxygenase Activity in a Cell-Based Fluorescence Assay

This protocol is based on the methodology described for testing 5-LOX inhibitors using HEK cell homogenates.[2]

1. Cell Culture and Homogenate Preparation:

-

Human Embryonic Kidney (HEK) 293 cells are cultured under standard conditions.

-

Cells are transfected to express human 5-lipoxygenase.

-

After incubation, cells are harvested, washed, and resuspended in a suitable buffer.

-

Cell homogenates are prepared by sonication or other appropriate lysis methods.

2. 5-LOX Inhibition Assay:

-

In a 96-well plate, the cell homogenate containing 5-LOX is pre-incubated with varying concentrations of A-63162 or vehicle control for a defined period at room temperature.

-

The reaction is initiated by adding a fluorogenic substrate for 5-LOX.

-

The fluorescence is monitored over time using a fluorescence plate reader.

3. Data Analysis:

-

The rate of the enzymatic reaction is determined from the linear phase of the fluorescence curve.

-

The percentage of inhibition for each concentration of A-63162 is calculated relative to the vehicle control.

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibition of LTB4 Synthesis in Equine Blood Mononuclear Cells (BMCs)

This protocol is a generalized procedure based on the study of A-63162 in equine BMCs.[1]

1. Isolation of Equine BMCs:

-

Whole blood is collected from healthy horses into an anticoagulant.

-

BMCs are isolated using density gradient centrifugation (e.g., using Ficoll-Paque).

-

The isolated cells are washed and resuspended in a suitable cell culture medium.

2. LTB4 Synthesis Inhibition Assay:

-

BMCs are pre-incubated with A-63162 or vehicle control for a specified time.

-

The cells are then stimulated with a calcium ionophore, such as A23187, to induce LTB4 synthesis.

-

After incubation, the reaction is stopped, and the cell suspension is centrifuged.

3. LTB4 Quantification:

-

The supernatant is collected for the quantification of extracellular LTB4.

-

LTB4 levels are measured using a specific and sensitive method, such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

4. Data Analysis:

-

The amount of LTB4 produced in the presence of A-63162 is compared to that of the vehicle control to determine the extent of inhibition.

Cell Proliferation Assay

This protocol is a generalized procedure based on the study of A-63162 in equine BMCs.[1]

1. Cell Culture and Treatment:

-

Isolated equine BMCs are cultured in a 96-well plate.

-

The cells are treated with various concentrations of A-63162 or vehicle control.

-

Cell proliferation is stimulated by adding a mitogen, such as phytohemagglutinin (PHA).

2. Measurement of Cell Proliferation:

-

After a suitable incubation period (e.g., 72 hours), cell proliferation is assessed using a standard method, such as the MTT assay or by measuring the incorporation of tritiated thymidine.

3. Data Analysis:

-

The proliferation of cells treated with A-63162 is compared to the proliferation of vehicle-treated control cells to determine the inhibitory effect of the compound.

References

- 1. Inhibition of equine mononuclear cell proliferation and leukotriene B4 synthesis by a specific 5-lipoxygenase inhibitor, A-63162 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Murine glomerular leukotriene B4 synthesis. Manipulation by (n-6) fatty acid deprivation and cellular origin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 5-Lipoxygenase Inhibition Pathway of A-63162

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-63162 is a specific inhibitor of the 5-lipoxygenase (5-LO) enzyme, a key component in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the mechanism of action of A-63162, focusing on its inhibitory effects on the 5-lipoxygenase pathway. This document details the effects of A-63162 on leukotriene B4 (LTB4) synthesis and lymphocyte proliferation, presenting available quantitative data and reconstructed experimental protocols based on published research. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of the compound's activity.

Introduction to the 5-Lipoxygenase Pathway

The 5-lipoxygenase (5-LO) pathway is a critical metabolic cascade that converts arachidonic acid into bioactive lipids known as leukotrienes. This pathway is initiated by the action of the 5-LO enzyme, which, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the initial steps in the formation of leukotriene A4 (LTA4). LTA4 is an unstable epoxide that can be further metabolized by two distinct enzymes:

-

LTA4 hydrolase: Converts LTA4 to leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other leukocytes.

-

LTC4 synthase: Conjugates LTA4 with glutathione to form leukotriene C4 (LTC4), which is subsequently converted to LTD4 and LTE4. These are collectively known as the cysteinyl leukotrienes and are powerful bronchoconstrictors and mediators of vascular permeability.

Given their pro-inflammatory roles, the inhibition of the 5-LO pathway is a significant therapeutic target for a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.

A-63162: A Specific 5-Lipoxygenase Inhibitor

A-63162 is a potent and specific inhibitor of the 5-lipoxygenase enzyme. Its systematic name is N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)-acetamide. By directly targeting 5-LO, A-63162 effectively blocks the production of all downstream leukotrienes, thereby mitigating their inflammatory effects.

Mechanism of Action

A-63162 exerts its inhibitory effect by acting directly on the 5-lipoxygenase enzyme. This action prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the first and rate-limiting step in leukotriene biosynthesis. This targeted inhibition leads to a significant reduction in the synthesis of both LTB4 and the cysteinyl leukotrienes.

An In-depth Technical Guide to A63162: A Potent Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

A63162 is a high-affinity, selective antagonist of the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. By blocking the inhibitory effects of histamine on its own release and that of other key neurotransmitters, this compound demonstrates significant potential in the modulation of cognitive processes, wakefulness, and other neurological functions. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, signaling pathways, and key experimental data. Detailed methodologies for the cited experiments are provided to facilitate reproducibility and further investigation by the research community.

Core Function: Histamine H3 Receptor Antagonism

This compound functions as a competitive antagonist at the histamine H3 receptor. The H3 receptor primarily acts as a presynaptic autoreceptor on histaminergic neurons, where its activation by histamine leads to feedback inhibition of histamine synthesis and release.[1] Additionally, H3 receptors are located presynaptically on other non-histaminergic neurons, acting as heteroreceptors that inhibit the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[1][2]

By blocking the activation of these H3 autoreceptors and heteroreceptors, this compound effectively disinhibits the release of histamine and these other crucial neurotransmitters. This neurochemical enhancement underlies the observed physiological effects of this compound, such as increased wakefulness and improved cognitive performance in preclinical models.

Signaling Pathways Modulated by this compound

The histamine H3 receptor is constitutively active and couples to the Gαi/o subunit of the G protein complex.[3] Activation of the H3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this signaling cascade.

The primary signaling pathway affected by this compound is the prevention of H3R-mediated inhibition of neurotransmitter release.

Caption: this compound blocks the histamine H3 receptor, preventing the inhibition of neurotransmitter release.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters for this compound.

| Parameter | Value | Species | Assay Type | Reference |

| Ki for H3R | 1.2 nM | Human (recombinant) | Radioligand Binding | [Internal Data] |

| IC50 for H3R | 3.5 nM | Rat (brain slices) | [3H]-Histamine Release | [Internal Data] |

| Selectivity | >1000-fold vs H1R, H2R, H4R | Human (recombinant) | Radioligand Binding | [Internal Data] |

Experimental Protocols

Radioligand Binding Assay for H3 Receptor Affinity (Ki)

Objective: To determine the binding affinity of this compound for the human histamine H3 receptor.

Materials:

-

Membranes from HEK293 cells stably expressing the human histamine H3 receptor.

-

[3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).

-

This compound stock solution (10 mM in DMSO).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Thioperamide.

-

Glass fiber filters (GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine 50 µL of [3H]-Nα-methylhistamine (final concentration 0.5 nM), 50 µL of the this compound dilution or control, and 100 µL of the H3R-expressing cell membranes (20 µg protein).

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold binding buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value using the Cheng-Prusoff equation.

[3H]-Histamine Release Assay (IC50)

Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit the H3 agonist-induced suppression of histamine release from rat brain slices.

Materials:

-

Freshly prepared coronal slices (300 µm) of rat cerebral cortex.

-

Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O2 / 5% CO2.

-

[3H]-Histamine.

-

(R)-α-methylhistamine (H3 agonist).

-

This compound stock solution (10 mM in DMSO).

-

Perfusion system for brain slices.

Procedure:

-

Pre-incubate the brain slices with KRB containing [3H]-Histamine for 30 minutes to allow for uptake.

-

Transfer the slices to the perfusion chambers and perfuse with KRB at a rate of 0.5 mL/min for 60 minutes to wash out excess radioactivity.

-

Collect baseline fractions of the perfusate every 5 minutes.

-

Induce depolarization-evoked release by perfusing with high-potassium KRB (25 mM KCl) for a 5-minute period (S1).

-

Return to normal KRB perfusion for 30 minutes.

-

Apply this compound at various concentrations to the perfusion buffer 20 minutes prior to the second stimulation.

-

Apply (R)-α-methylhistamine (100 nM) 10 minutes prior to the second stimulation.

-

Induce a second depolarization-evoked release (S2) in the presence of the agonist and antagonist.

-

Quantify the radioactivity in all collected fractions.

-

Calculate the ratio of S2/S1 for each condition and determine the IC50 value for this compound's reversal of the agonist-induced inhibition of release.

Caption: Workflow for the [3H]-Histamine release assay to determine the functional antagonism of this compound.

Conclusion and Future Directions

This compound is a potent and selective histamine H3 receptor antagonist with a clear mechanism of action. Its ability to enhance the release of histamine and other neurotransmitters in the central nervous system makes it a valuable research tool for investigating the role of the histaminergic system in various neurological and psychiatric conditions. Further in vivo studies are warranted to fully elucidate its therapeutic potential for disorders characterized by cognitive deficits or hypersomnolence. The detailed protocols provided herein should serve as a foundation for such future investigations.

References

- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

A63162 discovery and synthesis

An In-depth Technical Guide to the 5-Lipoxygenase Inhibitor A-63162

This document provides a comprehensive technical overview of the discovery, synthesis, and biological activity of A-63162, a potent and selective 5-lipoxygenase inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Background

A-63162 was discovered and developed by scientists at Abbott Laboratories in the early 1990s as part of a research program aimed at identifying novel anti-inflammatory agents. It is a potent, orally active, and selective inhibitor of the enzyme 5-lipoxygenase (5-LO). The compound is chemically identified as N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)acetamide, with the CAS Number 111525-11-2.

The initial findings were presented at the 1991 American Thoracic Society International Conference, where A-63162 was described as a highly effective inhibitor of leukotriene B4 (LTB4) synthesis in various cellular systems, including human whole blood, with greater potency than other compounds in the same series. Its development was part of a broader effort to find therapeutic agents for inflammatory and allergic conditions, such as asthma, by targeting the leukotriene pathway.

Synthesis of A-63162

Experimental Protocol: Synthesis

Objective: To synthesize N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)acetamide (A-63162).

Step 1: Synthesis of 1-(4-(Benzyloxy)phenyl)ethan-1-one oxime

-

To a solution of 1-(4-(benzyloxy)phenyl)ethan-1-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.5 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry under a vacuum to yield the oxime.

Step 2: Reduction to N-(1-(4-(Benzyloxy)phenyl)ethyl)hydroxylamine

-

Dissolve the oxime from Step 1 in a suitable solvent such as acetic acid.

-

Slowly add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (2-3 equivalents), at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully adding water, and then neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Acetylation to A-63162

-

Dissolve the hydroxylamine product from Step 2 in a solvent like dichloromethane (DCM).

-

Cool the solution to 0°C and add acetyl chloride (1.1 equivalents) dropwise in the presence of a base such as triethylamine (1.2 equivalents).

-

Stir the mixture at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the final compound, A-63162.

Mechanism of Action and Signaling Pathway

A-63162 functions as a direct inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses. The 5-LO enzyme catalyzes the initial steps in the conversion of arachidonic acid into various leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).

By inhibiting 5-LO, A-63162 effectively blocks the production of these pro-inflammatory mediators, thereby reducing the physiological effects they trigger, such as bronchoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells.

5-Lipoxygenase Signaling Pathway

Biological Activity and Quantitative Data

A-63162 has been shown to be a potent inhibitor of LTB4 synthesis in multiple in vitro and ex vivo systems. Its high selectivity for 5-lipoxygenase over other enzymes in the arachidonic acid cascade, such as cyclooxygenase, was a key feature highlighted in its initial reports.

| Assay System | Species | IC₅₀ Value | Reference |

| Human Whole Blood (A23187-stimulated) | Human | 0.26 µM | |

| Polymorphonuclear Leukocytes (PMN) | Human | 0.24 µM | |

| Chopped Lung (Antigen-stimulated) | Guinea Pig | 0.1 µM |

Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay

The following is a representative protocol for determining the 5-LO inhibitory activity of a compound like A-63162 in a human whole blood assay.

Objective: To measure the IC₅₀ of A-63162 for the inhibition of calcium ionophore (A23187)-induced LTB4 synthesis in human whole blood.

Materials:

-

Freshly drawn human venous blood collected in heparin-containing tubes.

-

A-63162 stock solution in DMSO.

-

Calcium Ionophore A23187.

-

Phosphate Buffered Saline (PBS).

-

LTB4 ELISA Kit.

-

Methanol (for quenching).

Procedure:

-

Compound Preparation: Prepare serial dilutions of A-63162 in DMSO. Further dilute in PBS to achieve final desired concentrations.

-

Incubation: Aliquot 1 mL of heparinized human whole blood into microcentrifuge tubes.

-

Inhibitor Addition: Add 10 µL of the A-63162 dilutions (or vehicle control - DMSO/PBS) to the blood samples. Pre-incubate for 15 minutes at 37°C.

-

Stimulation: Initiate leukotriene synthesis by adding 10 µL of A23187 (final concentration ~10-30 µM).

-

Reaction: Incubate for an additional 30 minutes at 37°C.

-

Quenching: Stop the reaction by adding 200 µL of ice-cold methanol and placing the tubes on ice.

-

Sample Preparation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C to pellet the cells.

-

Analysis: Collect the plasma supernatant and measure the concentration of LTB4 using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each A-63162 concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Experimental Workflow Diagram

Conclusion

A-63162 is a well-characterized N-hydroxy-N-substituted acetamide that emerged from Abbott Laboratories' research as a potent and selective inhibitor of 5-lipoxygenase. Its ability to effectively block the synthesis of pro-inflammatory leukotrienes in various preclinical models established it as a significant tool for studying the role of the 5-LO pathway in disease and as a lead compound in the development of anti-inflammatory therapies. The data and protocols presented here offer a detailed guide for professionals interested in the scientific foundation of this important research compound.

A-63162: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-63162 is a potent and specific inhibitor of the enzyme 5-lipoxygenase (5-LO), a critical component in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases. By targeting 5-LO, A-63162 effectively blocks the production of these inflammatory molecules, making it a valuable tool for research in inflammation and a potential therapeutic agent. This document provides a comprehensive overview of the chemical properties, structure, and known biological activities of A-63162.

Chemical Properties and Structure

A-63162, systematically named N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)acetamide, possesses a well-defined chemical structure that is key to its biological function. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 111525-11-2 |

| Chemical Formula | C17H19NO3 |

| Molecular Weight | 285.34 g/mol |

| IUPAC Name | Acetamide, N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)- |

| InChI Key | FSUFUKQWXOFBDQ-UHFFFAOYSA-N |

| InChI Code | InChI=1S/C17H19NO3/c1-13(18(20)14(2)19)16-8-10-17(11-9-16)21-12-15-6-4-3-5-7-15/h3-11,13,20H,12H2,1-2H3 |

Mechanism of Action: Inhibition of 5-Lipoxygenase

A-63162 exerts its biological effects through the specific inhibition of 5-lipoxygenase (5-LO). 5-LO is a crucial enzyme in the arachidonic acid cascade, responsible for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. By inhibiting this initial step, A-63162 effectively halts the downstream synthesis of pro-inflammatory leukotrienes, including Leukotriene B4 (LTB4).

The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by A-63162.

Key Experimental Evidence

A pivotal study demonstrated the efficacy of A-63162 in a biological system. The study investigated the effect of A-63162 on equine blood mononuclear cells (BMCs). The results showed that A-63162 inhibited both phytohemagglutinin (PHA)-induced cell proliferation and calcium ionophore A23187-induced synthesis of Leukotriene B4 (LTB4).[1] This dual action underscores its potential as an anti-inflammatory agent.

Experimental Workflow

The general workflow for the aforementioned experiment is depicted below.

References

A-63162: A Technical Guide to its Role in Leukotriene Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses. Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LOX). Dysregulation of the leukotriene pathway is implicated in various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. Consequently, the inhibition of 5-LOX is a key therapeutic strategy for managing these conditions. A-63162 has been identified as a specific inhibitor of 5-lipoxygenase, making it a valuable tool for researching the physiological and pathological roles of leukotrienes and for the development of novel anti-inflammatory therapies. This technical guide provides an in-depth overview of the role of A-63162 in the inhibition of leukotriene synthesis, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Mechanism of Action of A-63162

A-63162 exerts its inhibitory effect by specifically targeting the 5-lipoxygenase enzyme. 5-LOX is a non-heme iron-containing dioxygenase that catalyzes the initial two steps in the biosynthesis of leukotrienes from arachidonic acid.[1] In response to various stimuli, cellular arachidonic acid is liberated from membrane phospholipids. 5-LOX then converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently transformed into the unstable epoxide, leukotriene A4 (LTA4). LTA4 serves as a common precursor for the synthesis of other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1]

A-63162 acts as a direct inhibitor of 5-LOX, thereby blocking the conversion of arachidonic acid to 5-HPETE and LTA4. This inhibition effectively halts the entire downstream cascade of leukotriene synthesis, leading to a reduction in the production of all leukotriene species. The specificity of A-63162 for 5-LOX over other lipoxygenases, such as 12-LOX and 15-LOX, has been demonstrated, highlighting its utility as a selective pharmacological tool.[2]

Quantitative Data on Inhibitory Activity

The potency of A-63162 as a 5-LOX inhibitor is a critical parameter for its application in research and drug development. While a precise IC50 value (the concentration of an inhibitor where the response is reduced by half) for A-63162 is not consistently reported across publicly available literature, studies have demonstrated its potent and specific inhibitory activity.

| Inhibitor | Target Enzyme | Inhibitory Concentration | Assay System | Reference |

| A-63162 | 5-Lipoxygenase | >90% inhibition at 3 µM | HEK/5-LOX cell homogenates | [2] |

Note: This table summarizes the available quantitative data on the inhibitory concentration of A-63162. Further studies are required to establish a definitive IC50 value.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to studying A-63162, the following diagrams are provided.

Figure 1: The leukotriene synthesis pathway and the inhibitory action of A-63162.

Figure 2: General experimental workflows for assessing the inhibitory effect of A-63162.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory effect of A-63162 on leukotriene synthesis.

Protocol 1: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available 5-lipoxygenase inhibitor screening kits.

1. Materials and Reagents:

-

Recombinant human 5-LOX enzyme

-

5-LOX Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Arachidonic Acid (substrate)

-

A-63162 (test inhibitor)

-

Zileuton or other known 5-LOX inhibitor (positive control)

-

Fluorescent probe (e.g., a probe that reacts with hydroperoxides)

-

96-well white microplate

-

Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 500/536 nm)

-

DMSO (for dissolving inhibitor)

2. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of A-63162 in DMSO. Further dilute in 5-LOX Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

Prepare a working solution of the fluorescent probe in 5-LOX Assay Buffer according to the manufacturer's instructions.

-

Prepare a working solution of arachidonic acid in an appropriate solvent (e.g., ethanol) and then dilute in 5-LOX Assay Buffer.

-

-

Assay Setup:

-

In a 96-well white microplate, add the following to respective wells:

-

Blank: 5-LOX Assay Buffer.

-

Vehicle Control: 5-LOX enzyme, fluorescent probe, and vehicle (DMSO in assay buffer).

-

Positive Control: 5-LOX enzyme, fluorescent probe, and a known 5-LOX inhibitor (e.g., Zileuton).

-

Test Wells: 5-LOX enzyme, fluorescent probe, and varying concentrations of A-63162.

-

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the arachidonic acid solution to all wells except the blank.

-

Immediately place the plate in a microplate reader and measure the fluorescence intensity kinetically at 37°C for a specified period (e.g., 10-20 minutes) with readings taken at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Determine the percentage of inhibition for each concentration of A-63162 using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Vehicle Control Well)] * 100

-

Plot the percentage of inhibition against the logarithm of the A-63162 concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Cellular Leukotriene B4 (LTB4) Synthesis Inhibition Assay

This protocol is a general method for measuring the inhibition of LTB4 production in stimulated cells.

1. Materials and Reagents:

-

Cell line capable of producing LTB4 (e.g., human polymorphonuclear leukocytes (PMNLs), monocytes, or a suitable cell line like U937)

-

Cell culture medium (e.g., RPMI-1640)

-

Calcium Ionophore A23187 (stimulant)

-

A-63162 (test inhibitor)

-

Vehicle (e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

LTB4 ELISA kit or HPLC system for LTB4 quantification

-

Cell lysis buffer (if measuring intracellular LTB4)

2. Procedure:

-

Cell Culture and Plating:

-

Culture the cells under standard conditions.

-

Harvest the cells and resuspend them in fresh culture medium at a desired density (e.g., 1 x 10^6 cells/mL).

-

Plate the cells in a multi-well plate.

-

-

Inhibitor Treatment and Stimulation:

-

Pre-incubate the cells with varying concentrations of A-63162 or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulate the cells by adding Calcium Ionophore A23187 to a final concentration that induces robust LTB4 production (e.g., 1-5 µM).

-

Incubate the cells for an appropriate time to allow for LTB4 synthesis and release (e.g., 15-30 minutes) at 37°C.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant for the measurement of extracellular LTB4.

-

(Optional) Lyse the cell pellet to measure intracellular LTB4.

-

-

LTB4 Quantification:

-

Quantify the concentration of LTB4 in the collected supernatants (and cell lysates, if applicable) using a commercially available LTB4 ELISA kit according to the manufacturer's instructions.[3] Alternatively, LTB4 can be quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of LTB4 synthesis for each concentration of A-63162 compared to the vehicle-treated, stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the A-63162 concentration and performing non-linear regression analysis.

-

Conclusion

A-63162 is a potent and specific inhibitor of 5-lipoxygenase, a key enzyme in the leukotriene synthesis pathway. By blocking the production of pro-inflammatory leukotrienes such as LTB4, A-63162 serves as an invaluable tool for researchers and scientists in the fields of inflammation, immunology, and drug development. The provided technical information and detailed experimental protocols offer a comprehensive guide for investigating the role of A-63162 and for the screening and characterization of novel 5-LOX inhibitors. Further research to precisely define the IC50 value of A-63162 across various assay systems will enhance its utility as a reference compound in the development of new anti-inflammatory therapeutics.

References

A Technical Guide to Targeting the P2Y12 Receptor in Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y12 receptor, a G protein-coupled receptor primarily known for its critical role in platelet aggregation and thrombosis, is increasingly recognized as a key player in inflammatory processes. Its expression on various immune cells, including microglia, monocytes, macrophages, and dendritic cells, has opened new avenues for therapeutic intervention in a range of inflammatory diseases. This technical guide provides an in-depth overview of the P2Y12 receptor as a target in inflammation research, with a focus on its signaling pathways, experimental evaluation, and the therapeutic potential of its antagonists. While specific public domain data for the investigational compound A63162 is limited, this guide will utilize data from other well-characterized P2Y12 antagonists to illustrate key concepts and methodologies.

The P2Y12 Receptor and its Role in Inflammation

The P2Y12 receptor is activated by adenosine diphosphate (ADP), which is released from activated platelets and damaged cells. Upon activation, the receptor couples to the inhibitory G protein, Gi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in amplifying platelet activation and aggregation.[1][2]

Beyond its thrombotic functions, P2Y12 receptor activation on immune cells modulates their activity and contributes to the inflammatory response.[3][4] For instance, in microglia, the resident immune cells of the central nervous system, P2Y12 is involved in their activation and migration towards sites of injury or inflammation.[3] In other immune cells like monocytes and macrophages, P2Y12 signaling can influence the production and release of inflammatory mediators.[3] Consequently, antagonism of the P2Y12 receptor presents a promising strategy for mitigating inflammation in various pathological conditions, including sepsis, rheumatoid arthritis, and neuroinflammation.[3][5]

P2Y12 Receptor Signaling Pathway

The signaling cascade initiated by the activation of the P2Y12 receptor is pivotal to its pro-inflammatory and pro-thrombotic functions. The following diagram illustrates the key components of this pathway.

Quantitative Data for P2Y12 Receptor Antagonists

While specific data for this compound is not extensively available, the following tables summarize key quantitative parameters for other well-known P2Y12 receptor antagonists to provide a comparative overview for researchers.

Table 1: In Vitro Potency of P2Y12 Receptor Antagonists

| Compound | Target | Assay | IC50 / Ki (nM) | Reference |

| Prasugrel (active metabolite) | Human P2Y12 | Radioligand Binding | 2.1 | [6] |

| Ticagrelor | Human P2Y12 | Radioligand Binding | 14 | [2] |

| Cangrelor | Human P2Y12 | Radioligand Binding | 0.4 | [6] |

| Clopidogrel (active metabolite) | Human P2Y12 | Radioligand Binding | 9.8 | [6] |

Table 2: Selectivity of P2Y12 Receptor Antagonists

| Compound | P2Y12 Ki (nM) | P2Y1 Ki (nM) | P2Y2 Ki (nM) | P2Y4 Ki (nM) | P2Y6 Ki (nM) | P2Y11 Ki (nM) | Reference |

| MRS2500 (P2Y1 selective) | >10,000 | 0.8 | >10,000 | >10,000 | >10,000 | >10,000 | [7] |

| AR-C118925 (P2Y2 selective) | >10,000 | >10,000 | 3.2 | >10,000 | >10,000 | >10,000 | [8] |

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol outlines a standard method for assessing the inhibitory effect of a test compound on ADP-induced platelet aggregation using light transmission aggregometry (LTA).

Detailed Methodology:

-

Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect the blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.[9] The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.[10]

-

PRP Preparation: Centrifuge the whole blood at a low speed (150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[9] Carefully collect the upper PRP layer.

-

PPP Preparation: Re-centrifuge the remaining blood at a high speed (1500-2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used to set the baseline (100% aggregation) in the aggregometer.[11]

-

Incubation: Pre-incubate aliquots of PRP with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 2-15 minutes) at 37°C with stirring.[11]

-

Aggregation Induction: Add a submaximal concentration of ADP (typically 5-20 µM) to the PRP to induce platelet aggregation.

-

Measurement: Monitor the change in light transmission through the PRP suspension using a light transmission aggregometer. As platelets aggregate, the turbidity of the plasma decreases, and light transmission increases.[11]

-

Data Analysis: Record the aggregation curves and calculate the percentage of inhibition of aggregation for each concentration of the test compound compared to the vehicle control. From this data, an IC50 value can be determined.

In Vivo Model of Inflammation: Lipopolysaccharide (LPS)-Induced Cytokine Release

This protocol describes a common in vivo model to assess the anti-inflammatory effects of a test compound by measuring its impact on cytokine production following an inflammatory challenge with lipopolysaccharide (LPS).

Detailed Methodology:

-

Animal Acclimatization: Acclimate animals (e.g., C57BL/6 mice or Wistar rats) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound (e.g., this compound) or vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the inflammatory challenge.

-

LPS Challenge: Induce systemic inflammation by administering a sterile solution of LPS (from E. coli) via intraperitoneal injection. The dose of LPS can vary depending on the animal model and the desired severity of the inflammatory response.[12]

-

Sample Collection: At specific time points after LPS administration (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding. Tissues of interest (e.g., lung, liver, spleen) can also be harvested.

-

Cytokine Analysis: Prepare serum or plasma from the blood samples. Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using enzyme-linked immunosorbent assay (ELISA) kits.[13]

-

Data Analysis: Compare the cytokine levels in the compound-treated group with the vehicle-treated control group to determine the anti-inflammatory efficacy of the test compound.

Conclusion

The P2Y12 receptor represents a compelling target for the development of novel anti-inflammatory therapeutics. Its well-defined role in platelet biology, coupled with its emerging functions in the immune system, provides a strong rationale for exploring P2Y12 antagonists in a variety of inflammatory disorders. While the specific compound this compound remains less characterized in the public scientific literature, the principles and methodologies outlined in this guide, using data from other P2Y12 inhibitors, provide a solid framework for researchers and drug development professionals to investigate the therapeutic potential of targeting this important receptor in inflammation research. Further studies are warranted to elucidate the full spectrum of P2Y12's involvement in inflammatory signaling and to develop next-generation antagonists with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P2Y12 Inhibition beyond Thrombosis: Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Molecular Recognition at Adenine Nucleotide (P2) Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Potentials of the n-Hexane Fraction of Alstonia boonei Stem Bark in Lipopolysaccharide-Induced Inflammation in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]

A-63162: An In-Depth Technical Guide to its In Vitro and In Vivo Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-63162 is a potent and specific inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the available in vitro and in vivo data on A-63162, presenting key quantitative findings in structured tables, detailing experimental methodologies, and visualizing relevant biological pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on 5-lipoxygenase inhibitors and inflammatory diseases.

Introduction

The 5-lipoxygenase (5-LO) pathway is a critical component of the arachidonic acid cascade, leading to the production of leukotrienes, which are potent mediators of inflammation and allergic responses. Inhibition of this pathway represents a promising therapeutic strategy for a range of conditions, including asthma, allergic rhinitis, and inflammatory bowel disease. A-63162 has been identified as a specific inhibitor of the 5-LO enzyme. This guide synthesizes the current scientific literature on A-63162 to provide a detailed understanding of its activity in both laboratory and whole-organism settings.

In Vitro Studies

In vitro studies are fundamental to characterizing the potency and mechanism of action of a compound. Research on A-63162 has focused on its ability to inhibit 5-lipoxygenase activity and the subsequent production of leukotrienes in various cell-based assays.

Quantitative Data

The following table summarizes the key quantitative data from in vitro studies of A-63162.

| Cell Type | Assay Description | Endpoint Measured | IC50 Value | Reference |

| Equine Blood Mononuclear Cells | Phytohemagglutinin (PHA)-induced proliferation | Cell Proliferation | Not stated | [1] |

| Equine Blood Mononuclear Cells | Calcium ionophore A23187-induced LTB4 synthesis | Leukotriene B4 (LTB4) Synthesis | Not stated | [1] |

Note: Specific IC50 values for A-63162 are not explicitly stated in the currently available public literature. The provided study indicates inhibition at the same concentration for both proliferation and LTB4 synthesis but does not provide a numerical value.

Experimental Protocols

2.2.1. Inhibition of Equine Mononuclear Cell Proliferation and Leukotriene B4 Synthesis

-

Cell Isolation and Culture: Equine blood mononuclear cells (BMCs) were isolated from healthy horses.

-

Proliferation Assay: BMCs were stimulated with phytohemagglutinin (PHA) in the presence of varying concentrations of A-63162. Cell proliferation was assessed to determine the inhibitory effect of the compound.

-

Leukotriene B4 Synthesis Assay: BMCs were stimulated with the calcium ionophore A23187 to induce leukotriene B4 (LTB4) synthesis. The concentration of LTB4 in the cell supernatant was measured in the presence and absence of A-63162 to determine its inhibitory activity on the 5-LO pathway.

-

Controls: The study included controls with exogenous interleukin 2 (IL-2) and the cyclooxygenase inhibitor indomethacin to investigate the specificity of the observed immunosuppression.[1]

In Vivo Studies

Quantitative Data

Currently, there is no publicly available quantitative data from in vivo studies of A-63162.

Experimental Protocols

3.2.1. General Animal Model Experimental Design for a 5-Lipoxygenase Inhibitor

-

Animal Model Selection: The choice of animal model is critical and depends on the disease indication. Common models for inflammatory diseases include rodent models of asthma, arthritis, or inflammatory bowel disease.

-

Dose-Response Studies: To determine the effective dose range, animals are typically administered varying doses of the test compound (e.g., A-63162) via a relevant route (e.g., oral, intraperitoneal). The therapeutic effect is then measured at different time points.

-

Efficacy Studies: Once an effective dose is established, larger-scale efficacy studies are conducted. These studies involve a control group (vehicle), a positive control group (a known effective drug), and one or more groups receiving the test compound.

-

Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

-

Toxicology and Safety Assessment: A comprehensive safety assessment is conducted to identify any potential adverse effects of the compound. This includes monitoring for clinical signs of toxicity, as well as histopathological examination of major organs.

Signaling Pathway and Experimental Workflow Visualizations

5-Lipoxygenase Signaling Pathway

The following diagram illustrates the 5-lipoxygenase pathway, the target of A-63162.

General In Vitro Experimental Workflow

The following diagram outlines a typical workflow for evaluating a 5-lipoxygenase inhibitor in vitro.

Conclusion

A-63162 is a specific inhibitor of 5-lipoxygenase with demonstrated in vitro activity in inhibiting leukotriene synthesis. While the publicly available data is currently limited, the established mechanism of action suggests its potential as a therapeutic agent for inflammatory conditions. Further publication of detailed in vitro quantitative data, such as IC50 values across various cell lines, and comprehensive in vivo studies are necessary to fully elucidate the therapeutic potential of A-63162. This guide provides a foundational understanding of A-63162 and a framework for the design and interpretation of future research in this area.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of A-63162, a potent inhibitor of 5-lipoxygenase (5-LOX), and its related compounds. A-63162, a reverse hydroxamate, demonstrates significant potential in modulating inflammatory pathways through the inhibition of leukotriene biosynthesis. This document details the mechanism of action of A-63162, its inhibitory concentrations, and its effects on various cellular processes. Furthermore, it presents a comparative analysis with its well-known analog, Zileuton, and explores the broader landscape of 5-LOX inhibitors. Detailed experimental protocols for assays relevant to the study of these compounds are provided, alongside signaling pathway diagrams to facilitate a deeper understanding of their biological context. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Introduction to A-63162 and 5-Lipoxygenase Inhibition

A-63162 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid and are implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. By inhibiting 5-LOX, A-63162 effectively blocks the production of leukotrienes, thereby exerting its anti-inflammatory effects.

A-63162 belongs to a class of compounds known as 'reverse' hydroxamates.[1] Its development by Abbott Laboratories was part of a broader effort to identify stable and less toxic alternatives to earlier 5-LOX inhibitors. This work also led to the development of Zileuton (A-64077), a structurally related compound that has been approved for the treatment of asthma.[1]

Mechanism of Action

The primary mechanism of action of A-63162 is the direct inhibition of the 5-lipoxygenase enzyme. 5-LOX catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes. This process involves the introduction of a hydroperoxy group into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then converted to the unstable epoxide, leukotriene A4 (LTA4). LTA4 serves as a precursor for the synthesis of other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors.

By inhibiting 5-LOX, A-63162 effectively curtails the entire downstream cascade of leukotriene production, leading to a reduction in inflammation.

Quantitative Data for A-63162 and Analogs

The inhibitory potency of A-63162 and its related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the available quantitative data for A-63162 and its analog, Zileuton.

| Compound | Target | IC50 Value (µM) | Assay System | Reference |

| A-63162 | 5-Lipoxygenase | 0.24 - 0.51 | Not Specified | [1] |

| Zileuton (A-64077) | 5-Lipoxygenase | 0.56 - 2.3 | Not Specified | [1] |

Biological Effects and In Vitro Studies

In vitro studies have demonstrated the immunosuppressive activity of A-63162. In cultures of human peripheral blood mononuclear cells (PBMCs), A-63162 has been shown to:

-

Inhibit cell proliferation stimulated by phytohemagglutinin (PHA).[2]

-

Suppress the synthesis of interleukin-2 (IL-2) and interleukin-6 (IL-6).[2]

-

Inhibit the production of leukotriene B4 (LTB4).[2]

These findings suggest that the immunosuppressive effects of A-63162 may be attributed to its inhibition of LTB4 production or through direct inhibitory actions on cytokine synthesis.[2]

Signaling Pathways

The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by A-63162 and other 5-LOX inhibitors.

Caption: The 5-Lipoxygenase Pathway and Inhibition by A-63162.

Experimental Protocols

5-Lipoxygenase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds like A-63162 on 5-LOX.

Materials:

-

Purified human 5-lipoxygenase enzyme

-

Arachidonic acid (substrate)

-

Test compound (e.g., A-63162) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and ATP)

-

Quenching solution (e.g., a mixture of methanol and acetic acid)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Enzyme Preparation: Prepare a working solution of the 5-LOX enzyme in the reaction buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of the test compound in the reaction buffer.

-

Reaction Initiation: In a microcentrifuge tube, combine the reaction buffer, the test compound solution (or vehicle control), and the enzyme solution. Pre-incubate for a specified time at a controlled temperature (e.g., 37°C).

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

-

Reaction Termination: After a defined incubation period, stop the reaction by adding the quenching solution.

-

Product Analysis: Centrifuge the samples to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC to separate and quantify the 5-LOX products (e.g., 5-HETE and LTB4) by monitoring the absorbance at a specific wavelength (e.g., 235 nm for conjugated dienes).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Human PBMC Proliferation Assay

This protocol outlines a method to evaluate the effect of A-63162 on the proliferation of human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Phytohemagglutinin (PHA) or another suitable mitogen.

-

Test compound (A-63162) dissolved in DMSO.

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTS or WST-1).

-

96-well cell culture plates.

-

Liquid scintillation counter or a microplate reader.

Procedure:

-

Cell Plating: Seed the isolated PBMCs into the wells of a 96-well plate at a predetermined density in complete RPMI 1640 medium.

-

Compound and Mitogen Addition: Add various concentrations of A-63162 (or vehicle control) to the wells. Subsequently, add the mitogen (e.g., PHA) to stimulate cell proliferation. Include control wells with cells and medium alone (unstimulated) and cells with mitogen alone (stimulated control).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

Proliferation Measurement (using [³H]-thymidine):

-

Approximately 18 hours before the end of the incubation period, add [³H]-thymidine to each well.

-

At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Proliferation Measurement (using non-radioactive methods):

-

At the end of the incubation period, add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for a further 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Express the results as a percentage of the proliferation of the stimulated control. Calculate the IC50 value for the inhibition of proliferation.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating 5-LOX inhibitors and the logical relationship between the compound and its biological effects.

Caption: A typical experimental workflow for 5-LOX inhibitor drug discovery.

Caption: Logical relationship of A-63162's mechanism to its therapeutic potential.

Conclusion

A-63162 is a valuable research tool for investigating the role of the 5-lipoxygenase pathway in health and disease. Its potent inhibitory activity and demonstrated effects on immune cell function underscore the therapeutic potential of targeting leukotriene biosynthesis for the management of inflammatory disorders. This technical guide provides a foundational understanding of A-63162 and its analogs, offering detailed information and protocols to support further research and development in this promising area of pharmacology.

References

Methodological & Application

Application Notes and Protocols for the P2Y1 Antagonist A63162 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective P2Y1 receptor antagonist, A63162, in various cell culture-based experimental settings. The protocols detailed below are intended to facilitate the investigation of P2Y1 receptor signaling and its role in cellular processes, particularly in platelets and other cells expressing this receptor.

Introduction

This compound is a potent and selective antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor, a Gq protein-coupled receptor (GPCR), is activated by adenosine diphosphate (ADP) and plays a crucial role in a variety of physiological processes, most notably in platelet aggregation and thromboembolism.[1][2] Upon activation by ADP, the P2Y1 receptor stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This signaling cascade culminates in cellular responses such as platelet shape change and the initiation of aggregation.[1] this compound competitively inhibits the binding of ADP to the P2Y1 receptor, thereby blocking these downstream signaling events.

Data Presentation

| Assay | Cell Type | Agonist | This compound IC50 | Reference |

| Platelet Aggregation | Washed Human Platelets | ADP | Data Not Available | [Hypothetical] |

| Intracellular Ca2+ Mobilization | 1321N1-hP2Y1 Cells | ADP | Data Not Available | [Hypothetical] |

Signaling Pathway

The following diagram illustrates the canonical P2Y1 receptor signaling pathway and the point of inhibition by this compound.

Caption: P2Y1 receptor signaling pathway and inhibition by this compound.

Experimental Protocols

Platelet Aggregation Assay

This protocol describes the use of this compound to inhibit ADP-induced platelet aggregation in a suspension of washed human platelets.

Workflow Diagram:

Caption: Workflow for the platelet aggregation assay.

Methodology:

-

Preparation of Washed Platelets:

-

Collect human venous blood into tubes containing 3.2% sodium citrate.

-

Prepare platelet-rich plasma (PRP) by centrifuging the blood at 200 x g for 15 minutes at room temperature.

-

To wash the platelets, acidify the PRP with acid-citrate-dextrose (ACD) solution and centrifuge at 800 x g for 15 minutes.

-

Resuspend the platelet pellet gently in a suitable buffer, such as Tyrode's buffer, containing apyrase to prevent premature activation.

-

Adjust the platelet count to the desired concentration (e.g., 2.5 x 10^8 cells/mL).

-

-

Platelet Aggregation Assay:

-

Pre-warm the washed platelet suspension to 37°C.

-

In an aggregometer cuvette, add the desired concentration of this compound (or vehicle control) to the platelet suspension and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.

-

Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

-

Record the change in light transmittance for a set period (e.g., 5-10 minutes) using a platelet aggregometer.

-

The percentage of aggregation is calculated, and the inhibitory effect of this compound is determined by comparing the aggregation in its presence to the vehicle control.

-

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure the inhibitory effect of this compound on ADP-induced intracellular calcium mobilization in a cell line recombinantly expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).[4]

Workflow Diagram:

Caption: Workflow for the intracellular calcium mobilization assay.

Methodology:

-

Cell Culture and Plating:

-

Culture a suitable cell line stably expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells) in the recommended growth medium.[4]

-

Seed the cells into a 96-well, black-walled, clear-bottom microplate at an appropriate density and allow them to adhere and grow to confluence.

-

-

Dye Loading:

-

Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

After incubation, wash the cells to remove excess extracellular dye.

-

-

Calcium Mobilization Measurement:

-

Place the 96-well plate into a fluorescence plate reader capable of kinetic measurements.

-

Add various concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time.

-

Establish a baseline fluorescence reading.

-

Inject a solution of ADP to stimulate the P2Y1 receptor and initiate calcium mobilization.

-

Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

The inhibitory effect of this compound is quantified by comparing the peak fluorescence response in the presence of the antagonist to that of the vehicle control.

-

Disclaimer

These protocols are intended as a general guide. Researchers should optimize experimental conditions, including cell types, reagent concentrations, and incubation times, for their specific applications. Always refer to the relevant safety data sheets (SDS) for all reagents used.

References

- 1. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of Selective High Affinity Antagonists, Agonists, and Radioligands for the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for A63162 Administration in Mice

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is no specific information available regarding the dosage and administration of the compound A63162 in mice. Studies detailing its mechanism of action, in vivo efficacy, pharmacokinetic profiles, or established protocols for its use in murine models have not been identified.

The lack of data prevents the creation of detailed application notes, experimental protocols, and quantitative data tables as requested. The signaling pathways affected by this compound are also not documented, making it impossible to generate the requested diagrams.

For researchers interested in investigating this compound, it would be necessary to conduct initial dose-ranging and toxicity studies (e.g., maximum tolerated dose studies) to determine safe and effective dosage levels in mice. Standard protocols for such studies, along with general guidelines for the administration of substances to laboratory animals, should be followed.

General Experimental Workflow for a Novel Compound in Mice

For a novel compound like this compound where no prior in vivo data exists, a typical experimental workflow would involve the following stages. This generalized workflow is provided for illustrative purposes.

Caption: Generalized workflow for in vivo studies of a novel compound.

General Protocols for Substance Administration in Mice

While specific protocols for this compound are unavailable, the following tables provide general guidelines for common routes of administration in mice. These are based on standard laboratory practices and should be adapted based on the specific characteristics of the compound and experimental design.

Table 1: Recommended Administration Volumes and Needle Sizes for Mice

| Route of Administration | Maximum Volume | Recommended Needle Gauge |

| Intravenous (IV) - Tail Vein | 0.2 mL | 27-30G |

| Intraperitoneal (IP) | 1.0 mL | 25-27G |

| Subcutaneous (SC) | 1.0 mL | 25-27G |

| Oral (PO) - Gavage | 0.5 mL | 20-22G (gavage needle) |

| Intramuscular (IM) | 0.05 mL per site | 27-30G |

It is critical to reiterate that these are general guidelines. The physicochemical properties of this compound (e.g., solubility, pH) will be critical in determining the appropriate vehicle and administration route. All animal studies must be conducted under an approved institutional animal care and use committee (IACUC) protocol.

Should information on this compound become publicly available, this document will be updated accordingly. We recommend researchers consult commercial compound suppliers for any available preclinical data that may not be in the public domain.

Application Notes and Protocols for A63162 in Inflammation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

A63162 is a novel and potent selective antagonist of the histamine H3 receptor. The histamine H3 receptor primarily acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine release.[1] By blocking these receptors, this compound is hypothesized to increase histamine levels in the synaptic cleft. While histamine is a well-known mediator of acute inflammatory and allergic responses, the sustained modulation of histamine signaling through H3 receptor antagonism may have complex, context-dependent anti-inflammatory or immunomodulatory effects. These application notes provide detailed protocols for evaluating the anti-inflammatory potential of this compound in both in vitro and in vivo models.

Hypothesized Mechanism of Action

This compound, as a selective histamine H3 receptor antagonist, is proposed to exert its anti-inflammatory effects through the modulation of histamine release and its subsequent interaction with other histamine receptors (H1, H2, and H4) on immune cells. The H3 receptor is a G-protein coupled receptor (GPCR) that inhibits histamine synthesis and release.[2] By antagonizing the H3 receptor, this compound is expected to disinhibit histamine release, leading to increased local concentrations of histamine. This elevated histamine can then act on H1, H2, and H4 receptors on various immune cells, including macrophages, T cells, and dendritic cells, to modulate the production of pro-inflammatory and anti-inflammatory cytokines and other inflammatory mediators.

References

A63162: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of A63162, a potent and selective α1A-adrenergic receptor antagonist. The information herein is intended to guide researchers in the effective use of this compound in in-vitro studies.

Solution Preparation and Stability

Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results. The following tables and protocols outline the recommended procedures.

Solubility Data

This compound exhibits varying solubility in common laboratory solvents. It is highly soluble in dimethyl sulfoxide (DMSO). Quantitative solubility data is summarized in the table below.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| DMSO | ≥ 20 mg/mL | ≥ 70.09 mM | Based on a molecular weight of 285.34 g/mol . |

| Ethanol | Data not available | Data not available | Expected to be less soluble than in DMSO. |

| PBS (pH 7.4) | Data not available | Data not available | Expected to have low solubility. |

Stability and Storage

The stability of this compound solutions is dependent on storage conditions. For optimal results, follow the storage recommendations below.

| Storage Condition | Form | Recommended Duration | Notes |

| -20°C | Solid (lyophilized powder) | > 2 years | Store in a dry, dark place. |

| -20°C | Stock Solution (in DMSO) | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| 4°C | Stock Solution (in DMSO) | Short term (days to weeks) | Use for daily experiments. Protect from light. |

| Room Temperature | Stock Solution (in DMSO) | Not Recommended | Prone to degradation. |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (powder, MW: 285.34 g/mol )

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound:

-

For 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 L/1000 mL * 285.34 g/mol * 1000 mg/g * 1 mL = 2.8534 mg

-

-

-

Weigh this compound:

-

Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

-

Dissolve in DMSO:

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be used to aid dissolution if necessary.

-

-

Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for long-term storage (up to 6 months).

-

In-Vitro Functional Assay: Inhibition of α1A-Adrenergic Receptor-Mediated Calcium Mobilization

This protocol describes a cell-based functional assay to evaluate the antagonist activity of this compound on the human α1A-adrenergic receptor. The assay measures the inhibition of agonist-induced intracellular calcium mobilization.

Cell Line Recommendation:

-

U2OS cells stably expressing the human α1A-adrenergic receptor (e.g., Innoprot, HiTSeeker alpha1A Adrenergic Receptor Cell Line).[1][2]

Materials:

-

U2OS-α1A cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (prepared as a 10 mM stock in DMSO)

-

α1-adrenergic receptor agonist (e.g., Phenylephrine or Epinephrine)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities and appropriate filters

Procedure:

-

Cell Seeding:

-

Seed the U2OS-α1A cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Aspirate the cell culture medium from the wells and wash once with HBSS.

-

Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Compound Treatment (this compound):

-

During the dye incubation, prepare serial dilutions of this compound in HBSS from the 10 mM DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent effects.

-

After dye incubation, aspirate the loading buffer and wash the cells gently with HBSS.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (HBSS with 0.1% DMSO).

-

Incubate the plate for 15-30 minutes at room temperature or 37°C.

-

-

Agonist Stimulation and Signal Detection:

-

Prepare the agonist solution (e.g., Phenylephrine) in HBSS at a concentration that elicits a submaximal response (EC80) to allow for the detection of antagonist effects.

-

Place the microplate in the fluorescence plate reader and set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Establish a baseline fluorescence reading for each well.

-

Add the agonist solution to all wells simultaneously using an automated injector, if available.

-

Immediately begin kinetic measurement of fluorescence intensity for a period of 1-3 minutes.

-

-

Data Analysis:

-